Product packaging for Bromo ferrocene(Cat. No.:)

Bromo ferrocene

Cat. No.: B13772834
M. Wt: 264.93 g/mol
InChI Key: AMXRLQUISMUNAW-UHFFFAOYSA-N
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Description

Bromo ferrocene is an essential organometallic building block in scientific research, serving as a pivotal precursor for the synthesis of more complex ferrocene derivatives through cross-coupling reactions . This compound features a bromine atom substituted on one of the cyclopentadienyl rings, which allows for further functionalization, making it invaluable in the fields of materials science, asymmetric catalysis, and the development of novel organometallic polymers . Ferrocene derivatives, in general, are widely studied for their applications in creating redox-active polymers, dendrimers, biosensors, and chemosensors due to their stable electrochemical properties . The reactivity of the carbon-bromine bond in bromoferrocene enables its use in palladium-catalyzed reactions, such as the Sonogashira-Hagihara cross-coupling, for grafting ferrocene onto other organic frameworks . Researchers utilize this compound to develop advanced materials with specific electronic, optical, and catalytic properties. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrFe-6 B13772834 Bromo ferrocene

Properties

Molecular Formula

C10H9BrFe-6

Molecular Weight

264.93 g/mol

IUPAC Name

5-bromocyclopenta-1,3-diene;cyclopentane;iron

InChI

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5;

InChI Key

AMXRLQUISMUNAW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe]

Origin of Product

United States

Advanced Synthetic Methodologies for Bromoferrocene and Its Polyhalogenated Analogues

Direct Bromination and Mechanistic Considerations

Ferrocene's cyclopentadienyl (B1206354) (Cp) rings possess significant aromatic character, making them susceptible to electrophilic aromatic substitution (EAS). stackexchange.com The reactivity of ferrocene (B1249389) towards electrophiles is exceptionally high, often compared to highly activated benzene (B151609) derivatives like phenol. stackexchange.com However, the direct reaction of ferrocene with elemental bromine is complex. While it represents a potential route for electrophilic substitution, the reaction can be highly exothermic and vigorous, in some cases leading to the rapid and spontaneous formation of carbon soot rather than the desired bromoferrocene (B1143443). researchgate.netnih.gov This highlights the challenge of controlling the high reactivity of the ferrocene nucleus.

The mechanism of electrophilic bromination, analogous to that of benzene, involves the attack of the aromatic Cp ring on an electrophilic bromine species. lumenlearning.comlibretexts.org In traditional aromatic bromination, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond, creating a potent electrophile (formally Br⁺). lumenlearning.comlibretexts.orgyoutube.com The nucleophilic π-system of the aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate, often called a Wheland intermediate. lumenlearning.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product. lumenlearning.comyoutube.com Given ferrocene's high nucleophilicity, the reaction can proceed even with less activated electrophiles, but controlling the reaction to prevent oxidation of the iron center and polysubstitution is a primary synthetic challenge. youtube.com

Lithiation-Bromination Sequences for Monobromoferrocene Synthesis

A more controlled and widely adopted method for synthesizing monobromoferrocene involves a two-step sequence of metallation followed by electrophilic quenching with a bromine source. This approach circumvents the harsh conditions and lack of selectivity associated with direct bromination. The initial step is the deprotonation of a C-H bond on one of the cyclopentadienyl rings using a strong organolithium base to form lithioferrocene.

The yield and selectivity of the lithiation-bromination sequence are highly dependent on the reaction parameters. The choice of the lithiating agent, solvent, temperature, and stoichiometry are all critical factors that must be optimized to favor the formation of the monosubstituted product. A particularly effective method involves the use of tert-butyllithium (B1211817) (t-BuLi) in the presence of potassium tert-butoxide in tetrahydrofuran (B95107) (THF). rsc.org This reagent combination, often referred to as a "Lochmann-Schlosser base," is a superbasic agent capable of efficiently deprotonating ferrocene. Subsequent quenching of the resulting lithioferrocene with a suitable brominating agent, such as 1,1,2,2-tetrabromoethane, affords monobromoferrocene in high yield. rsc.org

The table below summarizes a highly optimized protocol for the synthesis of monobromoferrocene.

ReactantsBase/SolventBrominating AgentTemperature (°C)Yield (%)Reference
Ferrocene, Potassium tert-butoxidet-BuLi / THF1,1,2,2-Tetrabromoethane-78 to r.t.90.3 rsc.org

Achieving selective monobromination is crucial in ferrocene chemistry. The primary strategy relies on the deactivating effect of the first substituent introduced onto the ferrocene core. Similar to Friedel-Crafts acylation, where the introduction of an electron-withdrawing acyl group deactivates the ferrocene nucleus towards further substitution, the introduction of a bromine atom can influence the reactivity of the rings. nih.govresearchgate.netrsc.org By carefully controlling the stoichiometry of the lithiating agent and limiting the amount of the brominating electrophile, the reaction can be stopped predominantly at the monosubstituted stage. Using just over one equivalent of the base ensures that, on average, only one proton is removed per ferrocene molecule, leading primarily to monolithioferrocene, which is then converted to monobromoferrocene upon quenching.

Synthesis of Polybrominated Ferrocene Derivatives

Polybrominated ferrocenes are valuable precursors for more complex, substituted ferrocene structures. The synthesis of specific isomers, such as 1,1'-dibromoferrocene and 1,2-dibromoferrocene, requires distinct strategic approaches.

1,1'-Dibromoferrocene, where each cyclopentadienyl ring is substituted once, is a key intermediate in ferrocene chemistry. researchgate.net It can be readily prepared through several high-yielding routes. One common method involves the dilithiation of ferrocene using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting 1,1'-dilithioferrocene intermediate with a suitable bromine source. nih.gov Another effective synthesis involves the reaction of 1,1′-bis(tri-n-butylstannyl)ferrocene with elemental bromine in dichloromethane (B109758). nih.govnih.govresearchgate.net This reaction proceeds cleanly and can be performed as a self-indicating titration, as the localized oxidation of ferrocene by bromine creates a transient deep green/black color that disappears upon complete reaction. nih.govresearchgate.net

The table below outlines a representative method for synthesizing 1,1'-dibromoferrocene from a stannylated precursor.

Starting MaterialReagentSolventKey FeaturesReference
1,1′-Bis(tri-n-butylstannyl)ferroceneBromine (2.2 mol equiv.)DichloromethaneSelf-indicating titration; high yield nih.govresearchgate.net

The synthesis of the adjacent, or ortho, isomer, 1,2-dibromoferrocene, requires a regioselective approach. A powerful strategy is the directed ortho-metallation of monobromoferrocene. Using a sterically hindered and non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a proton adjacent to the existing bromine atom can be selectively removed. acs.orgthieme-connect.com The resulting 2-lithiobromoferrocene intermediate is then quenched with an electrophilic bromine source, such as 1,1,2,2-tetrabromoethane, to yield 1,2-dibromoferrocene. acs.org

An alternative and synthetically intriguing route is the isomerization of the more readily accessible 1,1'-dibromoferrocene. researchgate.net This transformation can be achieved by treating 1,1'-dibromoferrocene with LiTMP, which facilitates a rearrangement process, followed by bromination to afford 1,2-dibromoferrocene in high yield. thieme-connect.comresearchgate.net This method provides a convenient pathway to the 1,2-isomer from a common starting material. researchgate.net

Methodologies for Tribromoferrocenes (e.g., 1,2,3-Tribromoferrocene)

The synthesis of tribromoferrocenes can be achieved through the controlled lithiation and subsequent bromination of less-halogenated ferrocene precursors. One established method involves the α-lithiation of 1,1'-dibromoferrocene. The reaction of 1,1'-dibromoferrocene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in tetrahydrofuran (THF) generates lithiated intermediates that can be quenched with a bromine source. soton.ac.uk This process can yield 1,1',2-tribromoferrocene, although it often produces a mixture of products, including the starting material, 1,1',2,2'-tetrabromoferrocene, and other more highly brominated isomers due to the potential for lithium to shift on the cyclopentadienyl rings. soton.ac.uk Careful chromatographic separation on active alumina (B75360) is typically required to isolate the desired tribromo-substituted product. soton.ac.uk

Another approach to specific tribromo-isomers, such as 1,2,3-tribromoferrocene, involves the deprotonation of bromoferrocene followed by reaction with a suitable brominating agent. thieme-connect.com Furthermore, 1,1',2-tribromoferrocene has been identified as a product in the reaction of 1,1'-dibromoferrocene with LiTMP followed by bromination. thieme-connect.com

Synthetic Routes to Tetrabromoferrocenes (e.g., 1,1',2,2'-Tetrabromoferrocene)

A key strategy for synthesizing 1,1',2,2'-tetrabromoferrocene involves a clean, high-yield, room-temperature process starting from 1,1'-dibromoferrocene. researchgate.netacs.org This method is based on the formation of 2,2′-dilithio-1,1′-dibromoferrocene, which is then quenched with an electrophilic bromine source like 1,2-dibromohexafluoropropane (B46708) to yield 1,1',2,2'-tetrabromoferrocene. researchgate.netacs.orgbangor.ac.uk The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial in this process to prevent isomerization reactions, often referred to as the "halogen dance," which can lead to a mixture of products. preprints.org This iterative bromination, adding bromine atoms in pairs, provides a controlled route to polyhalogenated ferrocenes. researchgate.netacs.org

An alternative pathway utilizes the α-lithiation of 1,1'-dibromoferrocene with LiTMP in THF, which, after quenching, also yields 1,1',2,2'-tetrabromoferrocene alongside 1,1',2-tribromoferrocene and other byproducts. soton.ac.uk The desired tetrabromoferrocene can then be purified by crystallization. soton.ac.uk 1,1',2,2'-Tetrabromoferrocene is a valuable precursor itself, serving as a starting material for more highly substituted ferrocenes through further lithiation-bromination cycles. researchgate.netacs.orgpreprints.org

Starting MaterialReagentsProductYieldReference
1,1'-Dibromoferrocene1) n-BuLi, TMEDA; 2) 1,2-Dibromohexafluoropropane1,1',2,2'-TetrabromoferroceneHigh Yield researchgate.netacs.orgbangor.ac.uk
1,1'-Dibromoferrocene1) LiTMP; 2) Brominating Agent1,1',2,2'-TetrabromoferroceneModerate (part of mixture) soton.ac.uk

Pathways to Pentabromoferrocene and Decabromoferrocene

The synthesis of pentabromoferrocenes can be accomplished by extending the lithiation-bromination strategy. For instance, 1,2,3,4,5-pentabromoferrocene has been prepared from bromoferrocene by treating it with ten equivalents of LiTMP, followed by quenching with 1,1,2,2-tetrabromoethane, resulting in a 15% yield. thieme-connect.com A more efficient route starts from a mixture of bromoferrocenes (mono-, di-, and tri-substituted), which yields the pentabromo product in 57%. thieme-connect.com An even higher yield (72-78%) on a multigram scale was achieved starting from 1,2,3-tribromoferrocene. thieme-connect.com

The iterative lithiation and bromination sequence can theoretically be continued to produce decabromoferrocene. bangor.ac.uk The general synthetic method involves the stepwise addition of bromine atoms in pairs. For example, the dilithiation of 1,1',2,2'-tetrabromoferrocene produces 3,3'-dilithio-1,1',2,2'-tetrabromoferrocene, which can be brominated to furnish 1,1',2,2',3,3'-hexabromoferrocene in high yield. researchgate.netacs.org While this iterative fashion should ultimately lead to decabromoferrocene, the isolation of highly brominated products like octabromo-, nonabromo-, and decabromoferrocene is challenging. bangor.ac.uk The poor solubility of these compounds in the non-polar solvents used for the synthesis complicates their clean isolation and purification. bangor.ac.uk

Stereo- and Regioselective Control in Polybromination

Achieving stereo- and regioselective control is a significant challenge in the polybromination of ferrocene due to the possibility of forming numerous isomers. The "halogen dance," a phenomenon involving the migration of lithium atoms around the cyclopentadienyl rings during lithiation, can lead to product mixtures. soton.ac.ukpreprints.org

A critical advancement in controlling regioselectivity is the use of additives like TMEDA during the lithiation of bromoferrocenes. preprints.org When 1,1'-dibromoferrocene is lithiated with n-butyllithium, the addition of TMEDA stabilizes the lithiated intermediate, preventing the halogen dance and directing substitution to the 2,2'-positions. This allows for the clean, high-yield synthesis of 2,2'-disubstituted-1,1'-dibromoferrocenes, such as 1,1',2,2'-tetrabromoferrocene. acs.orgpreprints.org This method provides a significant improvement over earlier syntheses that were plagued by the formation of multiple isomers requiring difficult chromatographic separation. preprints.org The ability to selectively metalate specific positions on the ferrocene core is fundamental to the controlled synthesis of polysubstituted derivatives. nih.govstrath.ac.uk

Halogen Exchange Reactions for Bromoferrocene Production

Halogen exchange represents an alternative strategy for the synthesis of bromoferrocenes, avoiding direct bromination of the ferrocene core. These methods typically involve the conversion of other halogenated or organometallic ferrocene derivatives into the desired bromo-compounds.

Stannylferrocene Precursors in Bromination Reactions

A straightforward method for preparing bromoferrocenes involves the reaction of stannylferrocenes with elemental bromine. researchgate.netnih.gov For example, 1,1'-bis(tri-n-butylstannyl)ferrocene reacts directly with bromine in dichloromethane to produce 1,1'-dibromoferrocene. nih.gov This reaction proceeds as a self-indicating titration; a localized deep green-black spot of the oxidized ferrocenium (B1229745) species appears upon addition of the bromine solution but vanishes instantly with rapid stirring, signaling the progress of the reaction. nih.gov This method is advantageous because the resulting bromoferrocene products, such as 1,1'-dibromoferrocene, are often easy to crystallize and purify, unlike the purification challenges associated with some iodoferrocene preparations. nih.gov The use of 1,1',2,2'-tetrakis-(tri-n-butylstannyl)ferrocene, prepared from 1,1',2,2'-tetrabromoferrocene, as a key intermediate highlights the utility of stannylated compounds in accessing other haloferrocenes, such as 1,1',2,2'-tetraiodoferrocene. bangor.ac.uk

Copper-Mediated Halogen Exchange Processes

Copper-mediated or -catalyzed halogen exchange reactions, often referred to as "aromatic Finkelstein reactions," provide a powerful method for interconverting aryl halides. researchgate.netnih.gov While extensively developed for various aromatic and heteroaromatic systems, the principle can be applied to haloferrocenes. thieme-connect.com These reactions typically involve treating a haloferrocene, such as iodoferrocene, with a copper(I) halide to yield the corresponding bromo- or chloroferrocene. thieme-connect.com For instance, iodoferrocene can react with copper(I) chloride to form chloroferrocene in high yield. thieme-connect.com

The general mechanism involves a catalyst system, often comprising CuI and a diamine ligand, to facilitate the exchange of a bromide or iodide with another halide from a salt, such as NaI. researchgate.netnih.gov This methodology is valued for its mild conditions and tolerance of various functional groups. researchgate.net The application of copper-catalyzed systems offers a strategic alternative to direct lithiation or mercuration routes for synthesizing specific haloferrocene derivatives. thieme-connect.commdpi.comsemanticscholar.orgbeilstein-journals.org

Precursor TypeReagentsProductKey FeaturesReference
StannylferroceneBromine (Br₂)BromoferroceneSelf-indicating reaction; easy purification. researchgate.netnih.gov
HaloferroceneCopper(I) Halide, LigandBromoferroceneMild conditions; functional group tolerance. thieme-connect.comresearchgate.netnih.gov

Kinetic Studies of Halogen Exchange in Haloferrocenes

The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations. In the realm of ferrocene chemistry, kinetic studies of halogen exchange in haloferrocenes are essential for understanding and controlling their reactivity. While comprehensive kinetic data for bromoferrocene itself is not extensively documented, broader principles of nucleophilic substitution and halogen exchange in organometallic compounds offer a framework for understanding these processes.

Halogen exchange reactions in haloferrocenes can be influenced by several factors, including the nature of the halogen, the solvent, the temperature, and the reagents employed. The exchange rates generally follow the trend of bond strength, with the weaker carbon-iodine bond being more readily cleaved than the stronger carbon-bromine and carbon-chlorine bonds. This trend is a common feature in organometallic halogen exchange reactions. wikipedia.org

One relevant phenomenon observed in haloferrocenes is the "halogen dance," a base-catalyzed halogen migration. researchgate.net This process involves the movement of a halogen atom from one position to another on the cyclopentadienyl ring. The kinetics of such migrations are highly dependent on the reaction conditions. For instance, studies on ortho-deprotonated bromoferrocene have shown that at low temperatures, such as -30 °C, the bromo substituent does not undergo exchange. acs.org However, at room temperature, significant scrambling of the bromide occurs, indicating a temperature-dependent kinetic barrier to the exchange process. acs.org

The mechanism of halogen exchange in haloferrocenes can be considered in the context of broader mechanistic pathways for aryl halides. These include oxidative addition/reductive elimination pathways, single electron transfer processes, and σ-bond metathesis. frontiersin.org In the context of lithium-halogen exchange, a frequently used synthetic method, the reaction is known to be kinetically controlled. The rate of exchange is primarily influenced by the stability of the resulting carbanion intermediate. wikipedia.org

Green Chemistry Approaches in Bromoferrocene Synthesis Research

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. Research into the synthesis of bromoferrocene and its derivatives has begun to incorporate these principles, focusing on the use of environmentally benign solvents, solvent-free conditions, and the development of more sustainable catalytic systems.

One significant advancement in the green synthesis of ferrocene derivatives involves the use of deep eutectic solvents (DESs). nih.govrsc.orgsemanticscholar.org These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low vapor pressure, and can be derived from renewable resources. A notable example is the Hantzsch reaction between bromoacetylferrocene and various thioureas, which proceeds efficiently in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) in a 1:2 molar ratio at 80 °C. researchgate.netnih.gov This method avoids the use of common volatile organic solvents and the DES can be reused multiple times without a significant decrease in product yield. researchgate.netnih.gov

Table 1: Reusability of Choline Chloride/Glycerol (ChCl/Gly) Deep Eutectic Solvent in the Synthesis of a Ferrocene-Based Thiazole (B1198619) Derivative

CycleYield (%)
191
289
388
475
Data derived from a study on the green synthesis of ferrocene-based thiazole derivatives. researchgate.netnih.gov

Another promising green chemistry approach is the development of solvent-free synthetic methods. Mechanochemistry, which involves reactions conducted by grinding solid reactants together, has been successfully applied to the synthesis of ferrocene-containing organic cages. nih.govrsc.org This solvent-free protocol can dramatically reduce reaction times and eliminate the need for hazardous solvents. For instance, the synthesis of a ferrocene-containing macrocycle was accelerated by a factor of 288 compared to the solution-based method. nih.govrsc.org While this has been demonstrated for derivatives, the principle holds potential for the synthesis of bromoferrocene itself, which is often prepared from stannylferrocenes in dichloromethane. nih.gov

The development of sustainable catalysts is another cornerstone of green chemistry. While not yet extensively applied to the direct synthesis of bromoferrocene, research on ferrocene-based catalysts for other reactions points towards a greener future. For example, ferrocene-based compounds have been synthesized and investigated as burning rate catalysts, with a focus on reducing their migration in propellants, which is an environmental and safety concern. rsc.orgresearchgate.netresearcher.liferesearchgate.net The principles learned from creating more stable and less migratory ferrocene derivatives could inform the design of greener synthetic routes for bromoferrocene.

The overarching goal of these green chemistry approaches is to design synthetic pathways that are not only efficient but also minimize waste, reduce energy consumption, and utilize safer chemicals. The application of deep eutectic solvents and solvent-free reaction conditions to the synthesis of bromoferrocene and its derivatives represents a significant step towards achieving these goals in the field of organometallic chemistry.

Reactivity and Mechanistic Investigations of Bromoferrocene Transformations

Halogen-Metal Exchange Reactions and their Application in Organometallic Synthesis

Halogen-metal exchange is a fundamental transformation for bromoferrocene (B1143443), providing a powerful route to nucleophilic ferrocenyl species that can be trapped with various electrophiles. thieme-connect.comwikipedia.org This reaction typically involves treating bromoferrocene with an organolithium reagent, leading to the formation of a ferrocenyllithium intermediate. wikipedia.orgdtic.mil The process is kinetically controlled and generally rapid, with the exchange rate for halogens following the trend I > Br > Cl. wikipedia.org

The reaction between bromoferrocene and an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is a highly effective and widely used method for generating ferrocenyllithium. dtic.milarkat-usa.org This exchange reaction is often preferred over direct deprotonation of ferrocene (B1249389) as it produces pure, monolithiated ferrocene with minimal formation of disubstituted byproducts. dtic.mil The reaction is typically performed by adding n-BuLi to a solution of bromoferrocene in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at temperatures ranging from -78 °C to room temperature. dtic.milarkat-usa.org The resulting bright orange suspension of ferrocenyllithium is a versatile intermediate, readily reacting with a variety of electrophiles to introduce new functional groups onto the cyclopentadienyl (B1206354) ring. dtic.milarkat-usa.orgdtic.mil For instance, stoichiometric amounts of bromoferrocene and n-butyllithium can be used, with vapor phase chromatography indicating less than 1% of unreacted bromoferrocene remaining. dtic.mil

Table 1: Synthesis of Ferrocenyllithium and Subsequent Reactions

Reactant Reagent Conditions Intermediate Electrophile Product Yield Reference
Bromoferrocene n-BuLi Diethyl ether, Room Temp, 15 min Ferrocenyllithium N-Oxide N-Oxido-azinylferrocene - arkat-usa.org
Bromoferrocene n-BuLi Ether-THF, -70 °C Ferrocenyllithium Perchloryl fluoride Fluoroferrocene 10% dtic.mil

While halogen-lithium exchange at the bromine-substituted carbon is the primary reaction with alkyllithiums like n-BuLi, the use of bulky lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can direct metallation to the ortho position (the C2 position) of the cyclopentadienyl ring. acs.orgresearchgate.net This ortho-deprotonation provides a powerful strategy for synthesizing 1,2-disubstituted ferrocene derivatives. acs.orgresearchgate.net

Optimizing reaction yields and regioselectivity often involves careful control of reaction parameters. Temperature is a critical factor; for example, in the synthesis of 1-iodo-2-bromoferrocene via ortho-lithiation, conducting the reaction at -30 °C after initial formation of the lithiated species is crucial. acs.org Temperatures above -30 °C can lead to reduced selectivity. Furthermore, the mode of addition can suppress the formation of byproducts. A technique known as inverse addition, where the solution of the lithiated intermediate is added to an excess of the electrophile, has been shown to be effective. acs.org This method was used to improve the yield of 2-bromo-1-iodoferrocene to 73% by minimizing side reactions that occur when the lithiated species is in excess. acs.org

The lithiation of haloferrocenes is not without complexities, as several competitive reaction pathways can occur. psu.edu The halogen-metal exchange itself is an equilibrium process, influenced by solvent, temperature, and the nature of the organolithium reagent. researchgate.net One significant side reaction is the "halogen dance," a type of transhalogenation where the halogen atom appears to migrate to a different position on the aromatic ring. psu.eduresearchgate.net This phenomenon is more commonly observed with polyhalogenated systems. psu.edu For example, attempts to perform multiple halogen-lithium exchanges on polybromoferrocenes can lead to complex mixtures of products due to isomerisation of the intermediates. soton.ac.uk

Other competing reactions include C-C coupling and cleavage of ether solvents by the highly reactive organolithium species. researchgate.net In the case of ortho-lithiated bromoferrocene, if the intermediate is not quenched efficiently, it can react further. For instance, excess LiTMP in the reaction mixture can deprotonate the newly formed product, leading to polysubstituted byproducts. acs.org Competitive lithium/iodine exchange has also been observed as a competing pathway when attempting halogen migrations on iodo-substituted ferrocenes. researchgate.net

Cross-Coupling Reaction Methodologies for Bromoferrocene

Cross-coupling reactions represent one of the most powerful tools for the functionalization of bromoferrocene, enabling the formation of carbon-carbon and carbon-heteroatom bonds. torontomu.cawikipedia.org These reactions, typically catalyzed by transition metals, have been instrumental in creating a diverse range of ferrocenyl compounds for applications in materials science and catalysis. torontomu.ca

Palladium catalysts are the most extensively used for cross-coupling reactions involving bromoferrocene due to their high efficiency, functional group tolerance, and predictable reactivity. thieme-connect.comtorontomu.canih.gov

Suzuki-Miyaura Coupling: This reaction couples bromoferrocene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgwikipedia.org It is a widely applied method for synthesizing aryl- and heteroaryl-substituted ferrocenes. For example, bromoferrocene has been successfully coupled with 4-cyanophenylboronic acid. harvard.edu The choice of catalyst, base, and solvent system is crucial for achieving high yields and can influence side reactions like hydrodebromination. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of bromoferrocene with an organotin reagent. torontomu.calibretexts.orgwikipedia.orgorganic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups. The mechanism proceeds through oxidative addition of bromoferrocene to a Pd(0) catalyst, followed by transmetallation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.orgwikipedia.org Although effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, bromoferrocene is reacted with an organozinc reagent, catalyzed by a palladium or nickel complex. torontomu.cawikipedia.org The ferrocenylzinc intermediates required for the coupling can be generated from ferrocenyllithium, which is readily prepared from bromoferrocene via halogen-lithium exchange. torontomu.ca This reaction is noted for its ability to form C-C bonds between various types of carbon atoms (sp², sp³, sp). wikipedia.org Bromoferrocene has been shown to couple efficiently with functionalized aryl zinc reagents under continuous flow conditions. ljmu.ac.uk

Sonogashira Coupling: This reaction is a powerful method for the synthesis of alkynylferrocenes, coupling bromoferrocene with a terminal alkyne. thieme-connect.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. thieme-connect.de This methodology has been extensively used to create conjugated systems involving the ferrocene core, which are of interest for their electronic and optical properties. thieme-connect.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoferrocene

Coupling Reaction Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura Arylboronic acid Pd-based catalyst, Base Arylferrocene mdpi.comharvard.edu
Negishi Aryl zinc reagent PdCl₂(PPh₃)₂ Arylferrocene torontomu.caljmu.ac.uk
Stille Organotin reagent Pd(0) catalyst Alkenyl/Arylferrocene torontomu.ca

While palladium catalysts dominate the field, nickel and copper catalysts also play important roles in the transformation of bromoferrocene.

Nickel-Catalyzed Reactions: Nickel complexes can serve as effective catalysts for cross-coupling reactions, sometimes offering a more cost-effective alternative to palladium. wikipedia.org For instance, various nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed in Negishi couplings. wikipedia.org

Copper-Catalyzed Reactions: Copper-mediated reactions are particularly useful for certain types of transformations of haloferrocenes. thieme-connect.com Ullmann-type coupling reactions, which use copper to promote the formation of C-N, C-O, or C-S bonds, have been applied to iodoferrocene, and similar reactivity can be expected for bromoferrocene, albeit potentially requiring harsher conditions. thieme-connect.com For example, copper(I) iodide has been used to catalyze the coupling of iodoferrocene with imidazoles and other nitrogen heterocycles. thieme-connect.com The Stephens-Castro coupling, a copper-mediated reaction to form C-C bonds with copper acetylides, has also been used in ferrocene chemistry. thieme-connect.com

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Bromoferrocene

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is N, O, S, etc.) bonds are fundamental transformations in organic synthesis. illinois.eduyoutube.comlibretexts.orgnih.govwikipedia.orgnih.gov Bromoferrocene is a key substrate in these reactions, primarily through palladium-catalyzed and copper-mediated cross-coupling reactions. thieme-connect.comtorontomu.ca

Palladium-catalyzed cross-coupling reactions represent a powerful tool for creating C-C bonds. torontomu.ca Reactions such as the Suzuki, Negishi, and Stille couplings have been successfully applied to bromoferrocene. torontomu.ca

In Suzuki-Miyaura coupling , bromoferrocene reacts with organoboron compounds in the presence of a palladium catalyst and a base. mdpi.comdntb.gov.ua This reaction is widely used to synthesize aryl- and vinyl-substituted ferrocenes. For instance, the coupling of bromoferrocene with arylboronic acids, catalyzed by Pd(dppf)Cl₂·CH₂Cl₂, provides a route to monoarylferrocenes. torontomu.camdpi.com Mechanistic studies, including DFT modeling, have been conducted to understand the reaction pathways and the role of intermediates. mdpi.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. torontomu.ca Ferrocenylzinc reagents, generated from the reaction of lithiated ferrocene with a zinc salt, can be coupled with various organic halides. torontomu.ca This method has been employed in the synthesis of complex ferrocene-containing molecules. torontomu.ca

The Stille coupling utilizes organotin reagents and has also been applied to the functionalization of bromoferrocene, although less commonly than Suzuki or Negishi reactions. torontomu.ca

The following table summarizes representative examples of palladium-catalyzed C-C bond forming reactions with bromoferrocene.

Copper-mediated reactions, often referred to as Ullmann-type couplings, are particularly effective for forming carbon-heteroatom bonds. thieme-connect.com These reactions typically involve the coupling of bromoferrocene with nucleophiles such as amines, alcohols, and thiols in the presence of a copper catalyst. thieme-connect.com

The Ullmann condensation has been used to synthesize N-ferrocenyl and O-ferrocenyl compounds. For example, the reaction of bromoferrocene with amines or imidazoles in the presence of a copper catalyst yields the corresponding N-substituted ferrocenes. thieme-connect.com Similarly, coupling with phenols or alcohols leads to the formation of ferrocenyl ethers. thieme-connect.com These reactions often require high temperatures.

The following table provides examples of copper-mediated C-N and C-O bond forming reactions starting from bromoferrocene.

The mechanisms of these transformations often involve a catalytic cycle. In palladium-catalyzed reactions, the generally accepted mechanism includes oxidative addition of bromoferrocene to a Pd(0) species, followed by transmetalation with the coupling partner (e.g., organoboron or organozinc compound), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. torontomu.ca

For copper-mediated reactions, the mechanism is less universally agreed upon but is thought to involve the formation of a copper(I) ferrocenyl intermediate.

It is important to note that the reactivity of bromoferrocene can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. mdpi.compsu.edu For instance, in some cases, side reactions such as hydrodehalogenation can occur. mdpi.com Detailed mechanistic studies, often supported by computational methods like DFT, are crucial for optimizing reaction conditions and understanding the formation of observed products. mdpi.com

Derivatization Strategies and Functionalization of Bromoferrocene

Synthesis of Monofunctionalized Ferrocene (B1249389) Derivatives

The bromine atom in bromoferrocene (B1143443) can be readily substituted to introduce a single functional group onto one of the cyclopentadienyl (B1206354) (Cp) rings. A primary method for this transformation is lithiation followed by quenching with an appropriate electrophile. thieme-connect.com For instance, treatment of bromoferrocene with butyllithium (B86547) at low temperatures generates lithioferrocene, which can then react with various electrophiles. thieme-connect.comacs.org

A notable example is the synthesis of (diphenylphosphino)ferrocene. This is achieved by reacting bromoferrocene with n-butyllithium and then with chlorodiphenylphosphine. acs.org Similarly, reacting the lithiated intermediate with chlorodiphenylstibine yields (diphenylstibino)ferrocene. acs.org Another straightforward derivatization is the synthesis of fluoroferrocene, where bromoferrocene is lithiated and then treated with N-fluoro-N,N-bis(benzenesulfonyl)imide. thieme-connect.com

Copper-mediated reactions also provide a route to monofunctionalized derivatives. For example, the reaction of bromoferrocene with sodium azide (B81097) in the presence of copper(I) chloride yields azidoferrocene. rsc.org

The synthesis of various monofunctionalized ferrocenes starting from bromoferrocene is a well-established area of research, providing fundamental building blocks for more complex structures.

Preparation of Multi-Functionalized Ferrocene Scaffolds

The sequential or directed functionalization of bromoferrocene enables the synthesis of ferrocene derivatives bearing multiple functional groups. These multi-functionalized scaffolds are crucial for applications in catalysis, materials science, and supramolecular chemistry.

The introduction of chirality is a key aspect of ferrocene chemistry, leading to valuable ligands for asymmetric catalysis. snnu.edu.cnnih.gov Planar chirality arises from the non-symmetrical substitution pattern on the Cp rings. While direct enantioselective methods are developing, the use of chiral auxiliaries remains a common strategy. snnu.edu.cnnih.gov A chiral group attached to the ferrocene core can direct the introduction of a second substituent to a specific position, thereby inducing planar chirality. rsc.org For instance, ferrocenyl imine derivatives bearing chiral auxiliaries have been shown to influence the diastereoselectivity of nucleophilic additions. rsc.org

Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ferrocene scaffold guides deprotonation to the adjacent position. researchgate.net Bromoferrocene itself can be ortho-deprotonated at low temperatures using reagents like lithium tetramethylpiperidide (LiTMP), allowing for the introduction of a second substituent at the 2-position to create 1,2-disubstituted ferrocenes. researchgate.net This method has been used to synthesize precursors for chiral ligands.

The inherent redox activity of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple can be fine-tuned by the introduction of various substituents. mdpi.com Bromoferrocene itself exhibits a more positive redox potential compared to unsubstituted ferrocene. mdpi.com Further derivatization allows for the incorporation of other redox-active units, creating molecules with multiple, interacting redox centers.

For example, ferrocene bis(azide) can be synthesized and subsequently reacted via "click" chemistry to form macrocycles containing triazole units. beilstein-journals.org These macrocycles can be further functionalized, for instance by alkylation to form bis(triazolium) macrocycles, which act as redox-active anion sensors. beilstein-journals.org The binding of an anion to the triazolium groups influences the ferrocene redox potential, allowing for electrochemical sensing. beilstein-journals.org The synthesis of ferrocene-containing polymers on electrode surfaces is another strategy to create redox-active materials for applications like energy storage. mdpi.com

Ferrocene derivatives are excellent building blocks for supramolecular chemistry due to their defined geometry and the potential for non-covalent interactions like hydrogen bonding and π-π stacking. science.govmdpi.com The functionalization of bromoferrocene can introduce groups capable of directing self-assembly. For instance, the introduction of carboxylate groups can lead to the formation of salts and co-crystals with other molecules through hydrogen bonding, creating extended supramolecular architectures. science.govscience.gov The rigid structure of the ferrocene unit combined with flexible or interactive side chains allows for the design of complex, self-assembled systems.

Development of Ferrocene-Based Ligands and Metal Complexes

Ferrocene-based ligands, particularly those containing phosphine (B1218219) donors, are of paramount importance in homogeneous catalysis. researchgate.net Bromoferrocene and its derivatives are key starting materials for the synthesis of these valuable ligands.

The synthesis of ferrocenylphosphines often involves the lithiation of a bromoferrocene precursor followed by reaction with a chlorophosphine. 1,1'-Dibromoferrocene is a common starting material for preparing important diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net

More complex phosphine ligands can also be accessed from bromoferrocene derivatives. For example, 1-bromo-1'-(diphenylphosphino)ferrocene is a versatile intermediate. acs.org It can be lithiated and then reacted with another electrophile, such as chlorodiphenylstibine, to create a mixed phosphine-stibine ligand. acs.org This intermediate can also be used to synthesize symmetrical bis(phosphinoferrocene) ligands. For instance, lithiation of 1'-(diphenylphosphino)-1-bromoferrocene followed by reaction with diethyl carbonate yields a ketone-bridged diphosphine, which can be subsequently reduced to form bis[1'-(diphenylphosphino)ferrocenyl]methane. nih.govresearchgate.net

Furthermore, directed ortho-lithiation of 1,1′-dibromoferrocene allows for the synthesis of 1,1′-dibromo-2,2′-disubstituted ferrocenes, which are precursors to tetrasubstituted phosphine ligands. mdpi.com These multi-step syntheses, starting from bromoferrocenes, provide access to a wide range of phosphine ligands with varying steric and electronic properties, which are crucial for optimizing catalytic processes. researchgate.nettcichemicals.comrsc.org

Preparation of Ferrocenylamines and Other N-Donor Ligands

The synthesis of ferrocenylamines and other nitrogen-donor (N-donor) ligands from bromoferrocene is a well-established and versatile strategy in organometallic chemistry. These nitrogen-containing ferrocene derivatives are crucial components in the design of ligands for catalysis, molecular materials, and medicinal chemistry. thieme-connect.commdpi.com

A common route to primary ferrocenylamine involves a multi-step synthesis starting from bromoferrocene. One such method is the reaction of bromoferrocene with phthalimide (B116566) in the presence of a copper(I) oxide catalyst, followed by hydrazinolysis to yield ferrocenylamine. rsc.org For instance, a mixture of bromoferrocene, phthalimide, and copper(I) oxide in pyridine (B92270) can be heated under reflux to produce N-ferrocenyl phthalimide, which is then converted to ferrocenylamine. rsc.org

Another approach involves the conversion of bromoferrocene to azidoferrocene, which can then be reduced to ferrocenylamine. uzh.chrsc.org This transformation can be achieved by reacting bromoferrocene with sodium azide in the presence of a copper(I) catalyst. rsc.org The resulting azidoferrocene is then reduced, for example with lithium aluminum hydride or by catalytic hydrogenation, to afford aminoferrocene. uzh.ch

Beyond the primary amine, bromoferrocene serves as a precursor for a variety of other N-donor ligands. For example, secondary aryl-ferrocenylamines can be prepared through palladium-catalyzed cross-coupling reactions or copper-mediated substitutions. thieme-connect.comethz.ch These reactions allow for the introduction of a wide range of aryl and heteroaryl groups, tuning the electronic and steric properties of the resulting ligands. The synthesis of ferrocenyl pyridine derivatives has also been efficiently achieved. researchgate.net

The versatility of bromoferrocene is further demonstrated in its use for creating more complex ligand architectures. Lithiation of bromoferrocene with an organolithium reagent, such as n-butyllithium, generates ferrocenyllithium, a highly reactive intermediate. dtic.mil This intermediate can then be reacted with various electrophiles to introduce nitrogen-containing functionalities.

The following table summarizes key reaction data for the synthesis of N-donor ligands from bromoferrocene:

Starting MaterialReagentsProductYield (%)Reference
BromoferrocenePhthalimide, Cu₂O, Pyridine; then HydrazineFerrocenylamine82 rsc.org
BromoferroceneNaN₃, CuCl, EtOH/H₂O; then H₂, Pd/CFerrocenylamine- uzh.ch
Bromoferrocenen-BuLi; then electrophileVarious N-donor ligands- dtic.mil

Mixed-Donor Ligand Systems Derived from Bromoferrocene

Bromoferrocene is an invaluable building block for the synthesis of mixed-donor ligands, which incorporate different types of donor atoms, such as phosphorus and nitrogen (P,N) or phosphorus and oxygen (P,O). acs.orgresearchgate.net These hybrid ligands are of significant interest in coordination chemistry and catalysis due to their potential for hemilability and the unique electronic environments they can create around a metal center. acs.org

A prominent strategy for synthesizing mixed-donor ligands involves the sequential functionalization of 1,1'-dibromoferrocene or the derivatization of monosubstituted bromoferrocene. For instance, 1'-(diphenylphosphino)-1-bromoferrocene can serve as a key intermediate. semanticscholar.org The remaining bromine atom can be substituted with a nitrogen-containing group through reactions like the Buchwald-Hartwig amination or Ullmann condensation to yield P,N-mixed-donor ligands.

Similarly, P,O-mixed-donor ligands can be accessed. Lithiation of bromoferrocene followed by reaction with an appropriate electrophile can introduce an oxygen-containing functional group. If the starting material already contains a phosphine moiety, this leads to a P,O-hybrid ligand. For example, reacting lithiated ferrocenes with bis(trimethylsilyl) peroxide followed by hydrolysis is a method to introduce a hydroxyl group. thieme-connect.de

The synthesis of phosphinoferrocene (B6310582) amides and thioamides from 1'-(diphenylphosphino)ferrocene-1-carboxylic acid derivatives, which can be conceptually traced back to bromoferrocene as a starting point for the carboxylic acid functionality, further illustrates the creation of mixed-donor systems. researchgate.net

The following table presents examples of mixed-donor ligand precursors derived from bromoferrocene:

PrecursorFunctionality 1Functionality 2Potential Ligand TypeReference
1'-(Diphenylphosphino)-1-bromoferroceneDiphenylphosphinoBromoP,N or P,O semanticscholar.org
1-(Diphenylphosphino)-1'-(diphenylstibino)ferroceneDiphenylphosphinoDiphenylstibinoP,Sb acs.org

Polymerization and Oligomerization Involving Bromoferrocene as a Monomer

Bromoferrocene and its di- and polybromo- derivatives are important monomers for the synthesis of ferrocene-containing polymers and oligomers. These materials are investigated for their redox activity, magnetic properties, and potential applications in sensors, coatings, and as precursors to ceramic materials. rsc.org

Various polymerization techniques can be employed using bromoferrocene derivatives. One common method is cross-coupling polymerization. For instance, Buchwald-Hartwig polycondensation of 1,1'-dibromoferrocene with diamines can produce conjugated polymers. researchgate.net This type of polymerization can lead to materials with interesting electronic and magnetic properties. researchgate.net

Stille coupling is another powerful tool for the polymerization of halogenated ferrocenes. The reaction of 1,1'-diiodoferrocene, which can be synthesized from bromoferrocene derivatives, with organotin reagents has been used to create ferrocene-based molecular wires and polymers. thieme-connect.com

Furthermore, oxidative coupling of lithiated ferrocenes, generated from bromoferrocene, can lead to the formation of biferrocenyl and higher oligomeric structures. dtic.mil This approach provides a direct route to carbon-carbon bond formation between ferrocene units.

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. mdpi.comrsc.org Ferrocene-based hyperbranched polymers are of particular interest due to their unique combination of redox activity and globular architecture. rsc.orgmdpi.com

A common strategy for creating hyperbranched polymers is the self-condensing polymerization of an ABx-type monomer, where 'A' and 'B' are functional groups that can react with each other. Bromoferrocene derivatives can be designed to fit this monomer type. For example, a bromoferrocene molecule functionalized with a group capable of reacting with the C-Br bond (after conversion to a more reactive species) under polymerization conditions can lead to hyperbranched structures.

Direct coupling reactions are also employed to synthesize hyperbranched ferrocene polymers. These methods can allow for control over the morphology of the resulting polymer, leading to structures such as spheres. rsc.org The synthesis often involves polycondensation reactions of multifunctional ferrocene monomers, which can be prepared from bromoferrocene as a starting material. For example, the reaction of a di- or tri-functionalized ferrocene monomer in a one-pot synthesis can yield a hyperbranched polymer. cmu.edu These hyperbranched structures can serve as scaffolds for catalysts or as electroactive materials in applications like batteries. rsc.orgmdpi.com

Applications of Bromoferrocene and Its Derivatives in Advanced Chemical Research

Catalysis and Organometallic Catalysis Research

The ferrocene (B1249389) scaffold, with its inherent stereochemistry and tunable electronic nature, provides a robust platform for the design of novel catalysts. Bromoferrocene (B1143443), as a key functionalized ferrocene, serves as a gateway to a multitude of catalytic systems with applications in both homogeneous and heterogeneous catalysis.

Bromoferrocene is a cornerstone in the synthesis of ferrocene-based ligands, which are crucial components of many homogeneous catalysts. The bromine atom serves as a versatile handle for introducing other functional groups, particularly phosphines, which are excellent ligands for a variety of transition metals.

The synthesis of phosphine (B1218219) ligands often begins with the lithiation of bromoferrocene, followed by reaction with a suitable chlorophosphine. This straightforward synthetic route allows for the introduction of a wide range of phosphine moieties with tailored steric and electronic properties. For instance, 1-bromo-1'-(diphenylphosphino)ferrocene can be synthesized and subsequently used to prepare more complex ligands. nih.govacs.org These phosphinoferrocene (B6310582) ligands are then coordinated to transition metals like palladium, gold, or rhodium to generate active homogeneous catalysts for various organic transformations. nih.govresearchgate.netresearchgate.netwiley.com

A notable example is the synthesis of bis(phosphinoferrocene) ligands. These "pincer" type ligands can chelate to a metal center, providing enhanced stability and control over the catalytic process. The synthesis of such ligands often involves the conversion of bromoferrocene into a phosphinoferrocene intermediate, which is then further functionalized. nih.gov

Table 1: Synthesis of Phosphine Ligands from Bromoferrocene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Precursor Reagents Product Application Reference
1-Bromo-1'-(diphenylphosphino)ferrocene 1. n-Butyllithium 2. Diethyl carbonate Bis[1'-(diphenylphosphino)ferrocenyl]methanone Precursor to flexible bis(phosphinoferrocene) ligands nih.gov
1-Bromo-1'-(diphenylphosphino)ferrocene 1. n-Butyllithium 2. Chlorodiphenylstibine 1-(Diphenylphosphino)-1'-(diphenylstibino)ferrocene Ligand for coordination chemistry and catalysis acs.org

The planar chirality of the ferrocene backbone makes it an exceptional scaffold for the development of ligands for asymmetric catalysis. Bromoferrocene is a key starting material for the synthesis of chiral ferrocenyl ligands that have proven to be highly effective in enantioselective reactions such as hydrogenation and carbon-carbon (C-C) coupling reactions. rsc.org

The introduction of chiral substituents onto the cyclopentadienyl (B1206354) rings, often facilitated by the initial presence of a bromine atom, leads to the formation of ligands that can create a chiral environment around a metal center. This, in turn, allows for the stereoselective synthesis of a desired enantiomer of a product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the functionalization of the ferrocene core to create these sophisticated ligands. torontomu.ca For example, ferrocenylzinc intermediates, generated from the corresponding bromoferrocene, can be coupled with various aryl halides to introduce diverse functionalities. torontomu.ca These functionalized ferrocenes can then be converted into chiral phosphine ligands. The resulting metal complexes, particularly with palladium, have shown significant utility in asymmetric C-C bond-forming reactions. torontomu.caresearchgate.netnih.gov

The ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple is a well-established and reversible one-electron transfer process. This inherent electrochemical property makes ferrocene derivatives, including those synthesized from bromoferrocene, highly suitable for applications in redox catalysis and as electron transfer mediators. The electronic properties of the ferrocene unit can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents, a process where bromoferrocene often serves as a key intermediate.

Ferrocene-based phosphine ligands can act as redox-switchable ligands. rsc.org The oxidation or reduction of the iron center in the ferrocene backbone can modulate the electronic properties of the coordinated metal catalyst, thereby switching its catalytic activity "on" or "off". This concept has been successfully applied in Buchwald-Hartwig cross-coupling reactions, where the catalytic activity of palladium complexes can be influenced by the redox state of the ferrocenyl phosphine ligand. rsc.org This redox-switchable catalysis offers a novel approach to controlling reaction rates and selectivity.

While homogeneous catalysts offer high activity and selectivity, their separation and recycling can be challenging. To address this, there is growing interest in immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts. Ferrocene derivatives, synthesized from bromoferrocene, can be functionalized with appropriate groups that allow for their attachment to various supports, such as polymers, silica, or metal-organic frameworks (MOFs). researchgate.netnih.govresearchgate.net

For example, a ferrocene-containing molecule can be tethered to a solid support, and then a catalytically active metal can be coordinated to the immobilized ferrocene ligand. This approach combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and reusability). Ferrocene itself has been explored as a heterogeneous catalyst for catalytic ozonation in water treatment, highlighting the potential for its derivatives in environmental applications. researchgate.net

Materials Science and Advanced Functional Materials Research

The unique electronic and structural properties of ferrocene have made it a popular building block for the creation of advanced functional materials. Bromoferrocene serves as a critical starting point for the synthesis of ferrocene-containing polymers and other materials with interesting redox, optical, and electronic properties.

The reversible redox behavior of the ferrocene unit is central to its use in the development of electroactive and redox-responsive materials. Polymers containing ferrocene moieties in their backbone or as pendant groups can exhibit changes in their physical and chemical properties upon oxidation or reduction of the iron center. nih.govrsc.orgnih.govresearchgate.net

Bromoferrocene can be converted into ferrocenyl monomers, which are then polymerized to create these functional materials. For example, ferrocenylmethyl methacrylate (FMMA) can be synthesized and copolymerized with other monomers to produce redox-responsive polymers. nih.gov These polymers can self-assemble into nanoparticles that are sensitive to the presence of reactive oxygen species (ROS). nih.govnih.gov Upon exposure to an oxidizing environment, the hydrophobic ferrocene units are converted to the more hydrophilic ferrocenium state, leading to the disassembly of the nanoparticles and the controlled release of an encapsulated cargo. researchgate.net This property is of significant interest for applications in drug delivery and sensor technology.

Table 2: Examples of Bromoferrocene in Materials Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Bromoferrocene Derivative Synthetic Transformation Resulting Material Potential Application Reference
Bromoferrocene Conversion to Ferrocenylmethyl methacrylate (FMMA) monomer and subsequent polymerization Poly(FMMA-r-MA) ROS-responsive drug delivery nanoparticles nih.gov
Bromoferrocene Conversion to 2-ferrocene-ethyl-2-oxazoline monomer and subsequent polymerization Ferrocene containing poly(2-oxazoline)s Redox-active polymers rsc.org

Precursors for Molecular Electronic Components

Bromoferrocene serves as a crucial starting material in the synthesis of advanced molecular electronic components, particularly molecular wires. The unique redox properties and structural versatility of the ferrocene unit make it an attractive component for such applications mdpi.comaps.org. The general strategy involves using bromoferrocene as a scaffold to build conjugated organic frameworks that can facilitate electron transport.

The synthesis of these molecular wires often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where bromoferrocene or its derivatives are reacted with terminal alkynes chemrxiv.orgthieme-connect.com. For instance, 1,1'-diiodoferrocene, a related haloferrocene, can be synthesized and then used in Sonogashira cross-coupling reactions to produce 1,1'-diethynyl ferrocene derivatives. These derivatives can be capped with various anchor groups, like 4-thioanisolyl or 3,3-dimethyl-2,3-dihydrobenzo[b]thiophene (DMBT), which allow them to be integrated into single-molecule junctions between gold electrodes chemrxiv.org.

Research has demonstrated that incorporating a ferrocene unit into a conjugated molecular system can transform a poor all-organic conductor into an excellent molecular wire aps.org. The conductance of such ferrocene-based wires can be significantly higher than their all-organic counterparts of similar length. This enhanced conductivity is attributed to the low-lying molecular resonance and the extended orbital network provided by the ferrocene moiety aps.org.

Furthermore, the oxidation state of the ferrocene core plays a critical role in the electronic properties of these molecular wires. Ferrocenium cations, which can be generated ex-situ from ferrocene-containing molecular wires, have been shown to exhibit significantly enhanced charge transport efficiency compared to their neutral ferrocene analogues chemrxiv.org. This tunability of conductance through redox changes makes bromoferrocene-derived components promising for the development of molecular switches and other functional electronic devices.

Incorporation into Stimuli-Responsive Systems

Bromoferrocene is a valuable precursor for creating stimuli-responsive materials, which can alter their physical or chemical properties in response to external triggers like pH, light, temperature, or redox potential bohrium.comchemistryviews.orgresearchgate.net. The ferrocene moiety, easily introduced into polymers and small molecules via functionalization of bromoferrocene, acts as the responsive unit due to its stable and reversible one-electron redox process (Fe²⁺/Fe³⁺) mdpi.comresearchgate.net.

The redox activity of ferrocene is a primary mechanism for creating stimuli-responsive systems. Oxidation of the neutral, hydrophobic ferrocene unit to the cationic, more hydrophilic ferrocenium species can induce significant changes in the properties of the host material. This transition can, for example, trigger the self-assembly or disassembly of amphiphilic block copolymers in aqueous solutions, leading to the formation or disruption of nanostructures rsc.org.

Bromoferrocene can be used to synthesize ferrocene-appended monomers that are then incorporated into polymer chains. For example, vinyl ferrocenyl glycidyl (B131873) ether can be copolymerized with ethylene oxide, and subsequent modification can introduce amino groups. The resulting polymer exhibits triple-stimuli responsiveness:

Redox: The oxidation state of the iron center influences hydrophilicity nih.gov.

pH: The protonation state of the amino groups affects the polymer's properties nih.gov.

Temperature: The polymer can exhibit a cloud point temperature that is adjustable by altering the pH or the ferrocene oxidation state nih.gov.

Beyond polymers, bromoferrocene derivatives are used to construct multi-stimuli-responsive molecular switches. For instance, dimers of enantiopure planar chiral ferrocene-indanone building blocks, synthesized starting from a Friedel-Crafts reaction involving ferrocene, can undergo thermal or light-induced E/Z isomerization. Concurrently, they can be reversibly oxidized to both monocationic and dicationic states. When used as a dopant in liquid crystals, these switches can alter the properties of the liquid crystal phase in response to multiple external stimuli chemistryviews.org. The synthesis of such complex functional molecules often relies on the strategic functionalization of ferrocene, for which bromoferrocene is a key starting material.

StimulusResponsive MoietyResulting Change in PropertyApplication Area
Redox (Oxidation/Reduction) Ferrocene/FerroceniumChange in hydrophilicity, solubility, and electrostatic interactions.Smart Surfaces, Catalysis nih.gov
pH Appended functional groups (e.g., amines)Alteration of charge and polymer conformation.Smart Surfaces, Catalysis nih.gov
Temperature Polymer backbonePhase transition (Cloud Point).Smart Surfaces, Catalysis nih.gov
Light/Heat Chiral alkene unitE/Z Isomerization.Liquid Crystal Materials chemistryviews.org

Design of Chemical Sensors (focus on chemical principles)

Bromoferrocene is a foundational building block in the synthesis of electrochemical sensors for detecting a wide range of analytes, including cations, anions, and neutral molecules mdpi.commdpi.comacs.org. The fundamental principle behind these sensors is the predictable and reversible redox behavior of the ferrocene/ferrocenium (Fc/Fc⁺) couple, which serves as an effective electrochemical reporter mdpi.comresearchgate.net.

The design of a ferrocene-based sensor involves covalently linking the ferrocene unit, often derived from a reactive precursor like bromoferrocene, to a specific recognition site or receptor molecule. This receptor is designed to selectively bind a target analyte. The key chemical principle is that the binding event between the receptor and the analyte perturbs the electronic environment around the ferrocene core. This perturbation directly affects the formal potential of the Fc/Fc⁺ redox couple.

The electrochemical detection mechanism operates as follows:

Initial State: In the absence of the analyte, the sensor molecule exhibits a characteristic redox potential for the Fc/Fc⁺ couple.

Binding Event: When the analyte binds to the receptor site, it can stabilize one of the oxidation states of the iron center over the other. For example, if the receptor binds an anion, the resulting negative charge can stabilize the positively charged ferrocenium (Fc⁺) form.

Electrochemical Shift: This stabilization makes the oxidation of Fc to Fc⁺ easier, resulting in a cathodic (negative) shift in the measured redox potential. Conversely, binding a cation can destabilize the Fc⁺ form, leading to an anodic (positive) shift. The magnitude of this potential shift is related to the strength of the binding interaction and the concentration of the analyte.

Bromoferrocene allows for the straightforward introduction of the ferrocene moiety into various receptor architectures through C-C or C-heteroatom bond-forming reactions. Examples of receptor functionalities that can be attached to a ferrocene scaffold include:

Amide and Urea/Thiourea Groups: These are effective for anion recognition through hydrogen bonding mdpi.com.

Crown Ethers and Polyamines: These macrocyclic structures are well-suited for binding metal cations mdpi.comresearchgate.net.

Lewis Acidic Sites: Can be incorporated for the recognition of specific anions like fluoride.

The sensitivity and selectivity of the sensor are dictated by the design of the receptor. For instance, positioning amide hydrogen bonding sites close to the ferrocene unit facilitates strong anion binding and effective communication of this binding event to the redox-active center, resulting in a measurable potential shift mdpi.com.

Receptor TypeTarget AnalyteBinding InteractionEffect on Fc/Fc⁺ Potential
Amide/Urea FunctionalizedAnions (e.g., Cl⁻, H₂PO₄⁻)Hydrogen BondingNegative (Cathodic) Shift mdpi.com
Polyamine MacrocyclesCations/AnionsElectrostatic/CoordinationVaries with analyte mdpi.com
Imine/Quinoline GroupsTransition Metal CationsCoordinationModulated by host affinity researchgate.net

Electrochemical Research and Redox Chemistry Studies

Bromoferrocene and its derivatives are extensively studied in electrochemical research due to the compound's inherent redox activity. The ferrocene core provides a stable and well-behaved electrochemical signature that can be systematically modified.

Investigation of Redox Properties and Electron Transfer Pathways

The electrochemical behavior of bromoferrocene is dominated by the reversible, one-electron oxidation of the iron(II) center to an iron(III) center, forming the ferrocenium cation mdpi.commdpi.com. The potential at which this redox event occurs is highly sensitive to the electronic nature of substituents on the cyclopentadienyl rings.

Substituent Effects on Redox Potential: The bromine atom in bromoferrocene is an electron-withdrawing group. This withdrawal of electron density from the cyclopentadienyl ring makes the iron center more difficult to oxidize compared to unsubstituted ferrocene. Consequently, bromoferrocene exhibits a higher (more positive) oxidation potential. This principle allows for the fine-tuning of redox potentials by introducing various functional groups. A linear correlation often exists between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constant (σ) of the substituents, demonstrating a predictable relationship between the electronic properties of the substituent and the resulting redox potential researchgate.net.

Studies on various ferrocene derivatives have established a clear trend:

Electron-donating groups (e.g., alkyls) lower the oxidation potential, making the compound easier to oxidize.

Electron-withdrawing groups (e.g., halogens, acetyls) raise the oxidation potential, making the compound harder to oxidize nih.gov.

Electron Transfer Pathways: The study of electron transfer (ET) in molecules derived from bromoferrocene is crucial for understanding their function in molecular electronics and biological systems. There are two primary mechanisms for electron transfer utep.edu:

Outer-Sphere Electron Transfer: The electron transfer occurs through space between the electron donor and acceptor, which are not covalently linked.

Inner-Sphere Electron Transfer: The electron transfer is mediated by a bridging ligand that forms a covalent bond between the donor and acceptor utep.edu.

Mixed-valence compounds, where two or more ferrocene units with different oxidation states are linked together, are excellent models for studying inner-sphere electron transfer utep.edu. Bromoferrocene is a key starting material for synthesizing these systems, allowing researchers to create rigid, conjugated bridges between ferrocene moieties to investigate how the structure of the bridge influences the rate and efficiency of intramolecular electron transfer. In some enzyme systems, electron transfer can also occur via a "hopping" mechanism along a chain of redox cofactors or through a "superexchange" mechanism where intervening groups enhance electronic coupling nih.gov.

Ferrocene DerivativeSubstituent TypeEffect on Electron Density at FeEffect on Oxidation Potential (E₁/₂)
AlkylferroceneElectron-DonatingIncreaseDecreases (Easier to oxidize) researchgate.net
Bromoferrocene Electron-WithdrawingDecreaseIncreases (Harder to oxidize) researchgate.net
AcetylferroceneElectron-WithdrawingDecreaseIncreases (Harder to oxidize) researchgate.net
FerrocenylamineElectron-DonatingIncreaseDecreases (Easier to oxidize) nih.gov

Electrosynthesis and Electrochemical Transformations of Bromoferrocene Derivatives

Electrosynthesis provides an alternative to traditional chemical methods for synthesizing and modifying bromoferrocene derivatives. This approach uses an applied electrical potential to drive chemical reactions, offering advantages in terms of control and potential for green chemistry.

One significant application is in electropolymerization. Monomers derived from bromoferrocene, which have been further functionalized with polymerizable groups like pyrrole or thiophene, can be polymerized directly onto an electrode surface. For example, a pyrrole-substituted monoamidoferrocene can be electropolymerized to create a redox-active polymer film mdpi.com. Applying an anodic current to a solution containing the monomer and an electrolyte causes the formation of a stable, electroactive film on the electrode. These films can then be used in applications such as chemical sensing, where the binding of an analyte to the film causes a measurable shift in the ferrocene redox potential mdpi.commdpi.com.

Electrochemical methods are also employed to drive specific C-H functionalization reactions on the ferrocene core. While not starting from bromoferrocene, electrochemically driven regioselective C-H phosphorylation of ferrocene demonstrates the principle. This dehydrogenative cross-coupling is facilitated by the metallocene itself, proceeding through an electrophilic radical substitution mechanism researchgate.net. Such techniques highlight the potential for using electrochemistry to achieve transformations that might be challenging with conventional reagents.

Furthermore, ferrocene and its derivatives can act as redox catalysts or mediators in organic electrosynthesis researchgate.net. The ferrocene is electrochemically oxidized to ferrocenium, which then acts as a chemical oxidant in the reaction medium to generate radical species or facilitate other transformations, with the original ferrocene being regenerated at the cathode. This electrocatalytic cycle allows for the use of catalytic amounts of the ferrocene mediator to drive the desired organic reaction.

Applications in Synthetic Method Development

Bromoferrocene is a cornerstone reagent in synthetic organometallic chemistry, primarily serving as a versatile precursor for the synthesis of a vast array of monosubstituted and, via 1,1'-dibromoferrocene, disubstituted ferrocene derivatives thieme-connect.comchemimpex.com. Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of powerful cross-coupling reactions. This allows for the precise and efficient introduction of the electrochemically active ferrocenyl group into more complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction is one of the most frequently employed methods for functionalizing bromoferrocene. This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the bromoferrocene and a terminal alkyne thieme-connect.comorganic-chemistry.orgwikipedia.org. This reaction is highly efficient for synthesizing alkynylferrocenes, which are important building blocks for molecular wires, polymers, and other advanced materials thieme-connect.com.

Suzuki Coupling: Bromoferrocene also serves as an effective coupling partner in Suzuki reactions. Catalyzed by palladium complexes, this reaction couples bromoferrocene with an organoboron compound (e.g., a boronic acid or ester). This method is a robust and widely used strategy for forming carbon-carbon bonds, enabling the synthesis of aryl- or vinyl-substituted ferrocenes. Palladacycles derived from ferrocene precursors have themselves been developed as highly active precatalysts for Suzuki couplings of various aryl bromides nih.gov.

Other Cross-Coupling Reactions: Beyond these two major reactions, bromoferrocene can be utilized in other palladium-catalyzed transformations, such as the Heck reaction (coupling with an alkene) and Buchwald-Hartwig amination (coupling with an amine). These methods further expand the synthetic toolbox for creating ferrocene derivatives with diverse functionalities.

The synthesis of bromoferrocene itself can be achieved through various methods, including direct reaction with bromine or, more cleanly, from the reaction of stannylferrocenes with bromine in a self-indicating titration reaction nih.gov. The availability of bromoferrocene and its high reactivity in these coupling reactions have made it an indispensable starting material for researchers in materials science, catalysis, and medicinal chemistry researchgate.netchemimpex.com.

Reaction NameCoupling PartnerBond FormedCatalyst SystemProduct Type
Sonogashira Coupling Terminal AlkyneC(sp²)-C(sp)Pd complex / Cu(I) salt / Amine base wikipedia.orgAlkynylferrocene thieme-connect.com
Suzuki Coupling Organoboron ReagentC(sp²)-C(sp²)Pd complex / BaseAryl- or Vinylferrocene nih.gov
Heck Coupling AlkeneC(sp²)-C(sp²)Pd complex / BaseAlkenylferrocene
Buchwald-Hartwig Amination AmineC(sp²)-NPd complex / BaseFerrocenylamine

Accessing Complex Ferrocene Architectures

The bromine atom in bromoferrocene acts as a versatile functional handle, enabling chemists to introduce a variety of substituents and construct elaborate molecular frameworks that would be difficult to access directly. Halogenoferrocenes are highly valuable synthons for preparing a diverse range of ferrocene derivatives. nih.gov

One of the most common strategies involves a halogen-lithium exchange reaction, where bromoferrocene is treated with an organolithium reagent, such as tert-butyllithium (B1211817), to generate a lithioferrocene intermediate. nih.govthieme-connect.com This highly reactive species can then be quenched with a wide range of electrophiles to install new functional groups. This two-step process allows for the synthesis of ferrocenes bearing silyl, thiol, or carboxylic acid functionalities, among others. nih.gov

Furthermore, bromoferrocene is a key precursor for producing ferrocenes with specific substitution patterns that are otherwise challenging to obtain. For instance, while direct electrophilic substitution on ferrocene often yields mixtures of isomers, the use of bromoferrocene as a starting point allows for more controlled, site-selective functionalization. rsc.org This is crucial for synthesizing 1,2- and 1,3-disubstituted ferrocenes, which are key components in materials like liquid crystals, molecular sensors, and catalysts. rsc.org Research has demonstrated the synthesis of 1,2,3,4,5-pentabromoferrocene from bromoferrocene, showcasing its utility in creating highly substituted and sterically hindered derivatives. thieme-connect.com

The construction of bridged ferrocene structures, known as ferrocenophanes, can also originate from haloferrocene derivatives. For example, the synthesis of [2.2]ferrocenophane-1,13-diyne was achieved through a coupling reaction starting from a 1-iodo-1′-ethynylferrocene precursor, highlighting the role of haloferrocenes in building strained and complex architectures. thieme-connect.com

Expanding the Scope of Organometallic Reactions

Bromoferrocene and its derivatives are instrumental substrates in a variety of metal-catalyzed cross-coupling reactions, which have significantly broadened the horizons of organometallic chemistry. chemimpex.comtorontomu.ca These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of previously inaccessible molecules. researchgate.net

Palladium-catalyzed reactions are particularly prominent in the functionalization of bromoferrocene. thieme-connect.com These methods allow for the direct coupling of the ferrocenyl unit with other organic fragments.

Key Cross-Coupling Reactions Involving Bromoferrocene:

Suzuki Coupling: This reaction pairs bromoferrocene with an arylboronic acid to form a new carbon-carbon bond, yielding aryl-substituted ferrocenes. torontomu.ca A specific application is the synthesis of novel β-biarylacryl ferrocene derivatives, which was achieved through the Suzuki cross-coupling of β-(2-bromophenyl)acrylferrocene with various arylboronic acids in the presence of a palladium catalyst. mdpi.com

Negishi Coupling: In this reaction, a ferrocenylzinc intermediate, often generated from bromoferrocene via lithium-halogen exchange followed by transmetalation with a zinc salt, is coupled with an organic halide. torontomu.ca This method has been used to synthesize cofacial ferrocenes and to couple ferrocene with nitrogen-containing heterocycles like pyrazines and pyrimidines. torontomu.ca

Sonogashira Coupling: This reaction is used to attach alkyne groups to the ferrocene core by coupling bromoferrocene with a terminal alkyne. It is a vital method for creating ferrocene derivatives with extended π-conjugated systems. thieme-connect.com

Stille Coupling: Although used less frequently due to sensitivity to steric hindrance, the Stille coupling provides another route for C-C bond formation by reacting bromoferrocene with an organotin compound. torontomu.ca

The table below summarizes key research findings on the application of bromoferrocene in palladium-catalyzed cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki CouplingArylboronic AcidsPd(0) complexes, e.g., Pd(PPh₃)₄Arylferrocenes, β-biarylacryl ferrocenes torontomu.camdpi.com
Negishi CouplingOrganozinc CompoundsPdCl₂(dppf) or Pd(PPh₃)₄Cofacial ferrocenes, Heterocycle-substituted ferrocenes torontomu.ca
Sonogashira CouplingTerminal AlkynesPd catalyst with a copper(I) co-catalystAlkynylferrocenes thieme-connect.com
Heck-like CouplingAlkenesPd catalystAlkenylferrocenes nih.gov

These coupling reactions demonstrate how bromoferrocene serves as a foundational building block, enabling chemists to expand the library of organometallic compounds and explore new materials and catalysts. chemimpex.com The ability to precisely functionalize the ferrocene scaffold through these methods continues to drive innovation in materials science, catalysis, and electrochemistry. chemimpex.com

Spectroscopic and Computational Characterization Methodologies for Bromoferrocene Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of bromoferrocene (B1143443), offering insights into its atomic-level structure in both solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of bromoferrocene in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of bromoferrocene, the protons on the cyclopentadienyl (B1206354) (Cp) rings exhibit distinct chemical shifts. The unsubstituted Cp ring typically shows a sharp singlet, while the protons on the brominated Cp ring are split into two pseudo-triplets due to their different proximities to the bromine atom.

The ¹³C NMR spectrum provides further structural detail. The carbon atom bonded to the bromine (ipso-carbon) is significantly deshielded and appears at a characteristic downfield shift. The other carbons of the substituted and unsubstituted Cp rings also show distinct resonances. The electronic influence of the iron center results in chemical shifts for the Cp carbons that are notably different from those in typical aromatic compounds. stackexchange.com For instance, the carbon atoms of the cyclopentadienyl rings in ferrocene (B1249389) resonate at around 67.7 ppm, and substitution with a bromine atom causes a significant downfield shift for the carbon directly attached to it. stackexchange.com

Table 1: Typical NMR Spectroscopic Data for Bromoferrocene

Nucleus Chemical Shift (δ, ppm) Description
¹H ~4.2 Singlet, 5H of the unsubstituted Cp ring
~4.1, ~4.4 Pseudo-triplets, 4H of the substituted Cp ring
¹³C ~70 Unsubstituted Cp ring carbons
~68, ~72 CH carbons of the substituted Cp ring
~80-90 C-Br (ipso-carbon) of the substituted Cp ring

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. smolecule.com Single-crystal X-ray crystallography has revealed that bromoferrocene can exist in different conformations and polymorphs. uc.pt

Research has shown that bromoferrocene crystallizes in the monoclinic space group P2₁/c. smolecule.com The crystal structure reveals the presence of both eclipsed and staggered conformations of the cyclopentadienyl rings within the unit cell. smolecule.comuc.pt This conformational diversity is influenced by intermolecular forces in the crystal lattice, such as C–H···Br hydrogen bonds, which stabilize the packing of the molecules. smolecule.comuc.pt The Fe–C bond lengths are consistent with the typical η⁵-coordination found in metallocenes, and the C–Br bond length is within the expected range. smolecule.com

Table 2: Crystallographic Data for Bromoferrocene

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.522
b (Å) 11.613
c (Å) 20.44
β (°) 90.05

Data from a specific crystallographic study. smolecule.com

Mass spectrometry (MS) is used to determine the molecular weight of bromoferrocene and to study its fragmentation patterns, which provides further structural confirmation. In electron impact (EI) mass spectrometry, bromoferrocene is ionized to form a molecular ion (M⁺).

The mass spectrum of bromoferrocene is characterized by the presence of two molecular ion peaks of almost equal intensity, corresponding to the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br). The most prominent peak in the spectrum is often the molecular ion, confirming the molecular weight of the compound. chemguide.co.uk Common fragmentation pathways involve the loss of the bromine atom, followed by the loss of one or both cyclopentadienyl rings. libretexts.orgwikipedia.org

Table 3: Key Mass Spectrometry Data for Bromoferrocene

m/z Value Ion Description
264/266 [C₁₀H₉BrFe]⁺ Molecular ion peak (M⁺) showing the isotopic pattern of bromine
185 [C₁₀H₉Fe]⁺ Fragment from the loss of a bromine radical
121 [C₅H₅Fe]⁺ Fragment corresponding to the ferrocenyl cation
65 [C₅H₅]⁺ Cyclopentadienyl cation

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the iron nucleus in ferrocene derivatives. wikipedia.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). caltech.edulibretexts.org

The isomer shift is related to the s-electron density at the iron nucleus and is indicative of the oxidation state. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electronic environment. wpmucdn.com For ferrocene and its simple derivatives like bromoferrocene, the electronic environment around the iron atom is highly symmetrical, resulting in a large and characteristic quadrupole splitting. wvu.edu Studies have shown that substitution on the cyclopentadienyl rings has only a minor effect on the Mössbauer parameters. rsc.org

Table 4: Typical ⁵⁷Fe Mössbauer Spectroscopic Parameters for Ferrocene Derivatives

Parameter Typical Value (mm/s) at 77 K Information Provided
Isomer Shift (δ) ~0.5 Confirms Fe(II) oxidation state
Quadrupole Splitting (ΔE_Q) ~2.4 Indicates the symmetrical sandwich structure

Values are relative to iron foil at room temperature.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the bromoferrocene molecule. The spectra are characterized by vibrations associated with the cyclopentadienyl rings and the C-Br bond.

The IR spectrum of ferrocene derivatives shows characteristic absorption bands. researchgate.net Key vibrations include C-H stretching, C-C stretching within the rings, ring breathing modes, and the asymmetric ring-metal stretch. scribd.com The presence of the bromine substituent introduces additional vibrational modes and may cause slight shifts in the characteristic ferrocene peaks.

Raman spectroscopy provides complementary information. For ferrocene-based materials, characteristic D and G bands can be observed, which are related to disordered and graphitic carbon structures, respectively, although these are more prominent in polymeric or carbon-based composites of ferrocene. nih.govresearchgate.net

Table 5: Characteristic Infrared Absorption Bands for the Ferrocene Moiety

Wavenumber (cm⁻¹) Vibrational Mode
~3100 C-H stretch
~1410 C-C stretch (in-plane)
~1108 C-H bend (in-plane)
~1005 C-H bend (in-plane)
~811 C-H bend (out-of-plane)
~478 Asymmetric Ring-Fe stretch

These are general frequencies for the ferrocene core; specific values for bromoferrocene may vary slightly.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the properties of bromoferrocene and other ferrocene derivatives. researchgate.netnih.govnih.gov These theoretical methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement experimental findings. mdpi.com

For bromoferrocene, DFT calculations have been used to determine the most stable conformation. These studies confirm that in the gas phase, the eclipsed conformation is energetically favored over the staggered conformation, which is consistent with experimental gas-phase microwave spectroscopy data. smolecule.com Computational models can also predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental spectra to aid in their assignment and interpretation. researchgate.net

Quantum mechanical studies are also employed to understand the electronic effects of substituents on the ferrocene core. rsc.org By calculating properties such as orbital energies and charge distributions, researchers can rationalize trends in reactivity and electrochemical behavior observed in halogenated ferrocenes. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govfrontiersin.org It is widely employed in the study of ferrocene derivatives to gain detailed information about their molecular structures and interactions. nih.govnih.gov DFT calculations are instrumental in optimizing the geometry of bromoferrocene, which involves finding the most stable atomic arrangement corresponding to the lowest possible ground state energy. stackexchange.com This process is iterative, starting with an initial set of coordinates and progressively adjusting them to minimize the forces on the atoms until a stable structure is achieved. stackexchange.comarxiv.org

Through DFT, researchers can accurately determine key structural parameters such as bond lengths and torsion angles. mdpi.com For instance, DFT calculations can elucidate the subtle structural differences that arise from electronic factors, such as the presence of a charge on a particular atom. mdpi.com The choice of basis sets, like the mixed 6-31G**/LanL2DZ, is crucial for obtaining reliable results in geometry optimization. mdpi.com Furthermore, DFT provides valuable insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the compound's reactivity and electronic properties. samipubco.com

Below is a table showcasing typical parameters obtained from DFT calculations for ferrocene derivatives:

ParameterDescriptionTypical Value/Information Obtained
Optimized Geometry The most stable 3D arrangement of atoms.Bond lengths, bond angles, dihedral angles.
Ground State Energy The lowest possible energy of the molecule.A key indicator of molecular stability.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to the molecule's electronic excitability and reactivity.
Electron Density The probability of finding an electron at a particular point in space.Reveals information about chemical bonding and charge distribution.
Mulliken Charges A method for estimating partial atomic charges.Helps in understanding the polarity of bonds and the reactivity of different sites in the molecule.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving bromoferrocene. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. rsc.orgrowansci.com This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and saddle points (transition states). youtube.com

The transition state is a critical point on the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. nih.govnih.gov Identifying the transition state structure is a key step in understanding the kinetics of a reaction. youtube.com Computational methods allow for the optimization of transition state geometries and the calculation of their energies, which are then used to determine the activation energy of the reaction. youtube.comnih.gov This information is vital for predicting reaction rates and understanding how factors like substituents or catalysts can influence the reaction pathway. rsc.orgrowansci.com

Recent advancements have seen the rise of machine learning approaches to augment traditional computational methods for reaction prediction. ijnc.irmit.edursc.orgnih.gov These techniques can analyze large datasets of chemical reactions to predict outcomes and even suggest potential reaction mechanisms. ijnc.ir

The following table summarizes the key aspects of predicting reaction mechanisms and transition states:

AspectDescriptionComputational Approach
Reaction Pathway The sequence of elementary steps that lead from reactants to products.Mapping the potential energy surface using methods like DFT.
Transition State The highest energy point along the reaction coordinate.Geometry optimization to locate the saddle point on the potential energy surface.
Activation Energy The energy difference between the reactants and the transition state.Calculated from the energies of the optimized reactant and transition state structures.
Reaction Kinetics The study of reaction rates.Predicted using the calculated activation energy and principles of transition state theory.

Modeling of Spectroscopic Parameters and Conformational Analysis

Computational methods are extensively used to model and predict the spectroscopic properties of molecules like bromoferrocene, aiding in the interpretation of experimental spectra. researchgate.netunibo.itresearchgate.netnsf.gov Techniques such as Time-Dependent Density Functional Theory (TDDFT) are employed to calculate electronic transitions, which can be directly compared with experimental UV-visible absorption spectra. mdpi.com

Vibrational frequencies and intensities can also be computed, providing theoretical infrared (IR) and Raman spectra. researchgate.net These calculated spectra can help in assigning the vibrational modes observed in experimental data and in understanding how the molecular structure influences its vibrational properties. researchgate.net

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is another area where computational chemistry is highly valuable. nih.govresearchgate.netresearchgate.net For ferrocene derivatives, a key conformational feature is the relative orientation of the two cyclopentadienyl rings, which can be eclipsed, staggered, or in an intermediate conformation. researchgate.netunimelb.edu.au Computational methods can be used to calculate the energies of different conformers to determine the most stable conformation and the energy barriers between them. nih.govunimelb.edu.au This information is crucial for understanding the dynamic behavior of the molecule in solution. nih.gov

The table below outlines the application of computational modeling in spectroscopy and conformational analysis:

Spectroscopic TechniqueModeled ParametersComputational Method
UV-Visible Spectroscopy Electronic transition energies and intensities.Time-Dependent Density Functional Theory (TDDFT).
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.Density Functional Theory (DFT).
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts and coupling constants.DFT with specialized basis sets and functionals.
Conformational Analysis Relative energies of different conformers and rotational barriers.DFT and molecular mechanics.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The introduction of a substituent, such as the bromine atom in bromoferrocene, can significantly alter the electronic and reactive properties of the parent ferrocene molecule. samipubco.comechemcom.comnih.govajpchem.orgnih.gov Computational studies are instrumental in systematically investigating these substituent effects. samipubco.comechemcom.com By calculating various electronic properties for a series of substituted ferrocenes, researchers can establish quantitative relationships between the nature of the substituent and the resulting changes in molecular properties. echemcom.com

The following table highlights the key parameters investigated in substituent effect studies:

PropertyDescriptionInfluence of Substituents
Ionization Potential The energy required to remove an electron from the molecule.Electron-donating groups generally decrease the ionization potential, while electron-withdrawing groups increase it.
Electron Affinity The energy released when an electron is added to the molecule.Electron-withdrawing groups generally increase the electron affinity.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Substituents can tune the HOMO-LUMO gap, affecting the molecule's electronic and optical properties.
Redox Potential The tendency of the molecule to gain or lose electrons.The redox potential of the ferrocene/ferrocenium (B1229745) couple is sensitive to the electronic nature of the substituents.
Thermodynamic Parameters Changes in enthalpy and free energy for reactions.Substituents can alter the thermodynamics of reactions by stabilizing or destabilizing reactants, intermediates, and products.

Simulation of Electron Transfer Processes

Electron transfer (ET) is a fundamental process in many chemical and biological systems, and ferrocene derivatives are often used as model systems for studying ET reactions. nih.govaalto.fiarxiv.orgmdpi.comarxiv.orgosti.gov Computational simulations provide a powerful means to investigate the intricate details of electron transfer at the molecular level. nih.govaalto.fi

Constrained Density Functional Theory (CDFT) is a particularly useful method for simulating ET processes. mdpi.comnih.govaalto.fi It allows for the definition of charge-localized states, representing the electron being on either the donor or the acceptor moiety. mdpi.comnih.gov From these calculations, key parameters that govern the rate of electron transfer, such as the electronic coupling matrix element (H_ab) and the reorganization energy, can be determined. mdpi.com The electronic coupling reflects the strength of the interaction between the donor and acceptor orbitals, while the reorganization energy represents the energy cost of the structural changes that accompany the electron transfer.

These parameters can then be used in conjunction with theories like Marcus theory to predict the rate of electron transfer. nih.govaalto.fi Molecular dynamics (MD) simulations can also be combined with quantum mechanical calculations to account for the dynamic effects of the surrounding solvent environment on the electron transfer process. nih.gov

The table below summarizes the key components of simulating electron transfer processes:

ComponentDescriptionComputational Method
Diabatic States Charge-localized states representing the electron on the donor or acceptor.Constrained Density Functional Theory (CDFT).
Electronic Coupling (H_ab) A measure of the electronic interaction between the donor and acceptor.Calculated using CDFT or other quantum chemical methods.
Reorganization Energy (λ) The energy required to distort the reactants to the geometry of the products without electron transfer.Calculated from the energies of the optimized neutral and charged species.
Electron Transfer Rate (k_ET) The rate at which an electron is transferred from the donor to the acceptor.Predicted using Marcus theory with computationally derived parameters.
Solvent Effects The influence of the surrounding solvent on the ET process.Modeled using continuum solvent models or explicit solvent molecules in molecular dynamics simulations.

Q & A

Q. What are the optimal synthetic routes for bromoferrocene derivatives, and how can reaction conditions be controlled to minimize by-products?

Bromoferrocene synthesis typically involves electrophilic substitution on ferrocene using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide). Key steps include:

  • Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and avoid over-bromination .
  • Temperature control : Maintain 0–5°C to suppress side reactions like di-substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or sublimation for high-purity crystals . Yield optimization requires stoichiometric excess of ferrocene (1.2:1 molar ratio) and inert atmosphere (N₂/Ar) to prevent oxidation of Fe²⁺ .

Q. How do IR and NMR spectroscopy distinguish bromoferrocene from other ferrocene derivatives?

  • IR spectroscopy : Bromoferrocene shows a distinct C-Br stretch at ~550–600 cm⁻¹, absent in unsubstituted ferrocene. The cyclopentadienyl (Cp) ring vibrations (800–1100 cm⁻¹) shift slightly due to electron-withdrawing Br effects .
  • ¹H NMR : The Cp protons split into two signals: a singlet for the unsubstituted Cp ring (δ 4.0–4.2 ppm) and a doublet for the brominated ring (δ 4.5–4.7 ppm, J = 1.5–2.0 Hz) due to diamagnetic anisotropy from Br .
  • ¹³C NMR : The substituted Cp carbons resonate at δ 70–75 ppm, while unsubstituted Cp carbons appear at δ 85–90 ppm .

Q. What electrochemical methods are suitable for analyzing bromoferrocene’s redox behavior?

Cyclic voltammetry (CV) in anhydrous DMF or CH₃CN (0.1 M TBAPF₆ electrolyte) reveals:

  • Oxidation potential : Bromoferrocene’s Fe²⁺/Fe³⁺ redox couple occurs at E₁/₂ ≈ +0.25–0.35 V vs. Fc/Fc⁺, shifted anodically compared to ferrocene (+0.55 V) due to Br’s electron-withdrawing effect .
  • Irreversibility : Bromine substitution increases peak separation (∆E > 100 mV) due to slower electron transfer kinetics . Differential pulse voltammetry (DPV) improves sensitivity for trace analysis .

Advanced Research Questions

Q. How do bromine substituents influence the HOMO-LUMO gap and charge transfer in bromoferrocene complexes?

  • Computational analysis : DFT studies (B3LYP/6-31G*) show Br lowers the HOMO energy by ~0.3 eV vs. ferrocene, reducing electron-donating capacity. The LUMO (localized on Br) enables charge-transfer interactions with electron-deficient hosts (e.g., cucurbit[7]uril) .
  • UV-Vis spectroscopy : Bromoferrocene exhibits a hypsochromic shift (λ_max ≈ 420 nm vs. 440 nm for ferrocene) due to increased HOMO-LUMO gap .
  • Applications : Bromine enhances stability in redox-active catalysts and molecular electronics by modulating electron density .

Q. What experimental and computational strategies resolve contradictions in reported redox potentials of bromoferrocene derivatives?

Discrepancies arise from solvent effects (dielectric constant), reference electrode calibration, and substituent positional isomerism. Mitigation strategies include:

  • Internal referencing : Use decamethylferrocene (E₁/₂ = −0.59 V vs. Fc/Fc⁺) as a secondary standard .
  • Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvation energies .
  • Isomer separation : HPLC with chiral columns resolves ortho/para bromoferrocene isomers, which differ by ~50 mV in E₁/₂ .

Q. How can bromoferrocene’s host-guest interactions with macrocycles be exploited for sensor design?

  • Cucurbit[7]uril (CB[7]) : Bromoferrocene forms a 1:1 inclusion complex with CB[7] (K ≈ 10¹⁰ M⁻¹), detected via NMR upfield shifts (∆δ = −0.2 ppm for Cp protons) and CV peak suppression .
  • β-Cyclodextrin (β-CD) : Weak binding (K ≈ 10³ M⁻¹) due to steric hindrance from Br. Modify β-CD with thiol groups to enhance affinity .
  • Applications : Redox-triggered drug release systems or electrochemical sensors for Br⁻ detection .

Methodological Considerations

Q. What safety protocols are critical for handling bromoferrocene in academic labs?

  • PPE : Nitrile gloves, lab coat, and goggles (Br is corrosive) .
  • Ventilation : Use fume hoods during synthesis to avoid Br₂ vapor exposure .
  • Waste disposal : Neutralize brominated by-products with NaHCO₃ before incineration .

Q. How can molecular dynamics (MD) simulations predict bromoferrocene’s behavior in composite materials?

  • Force fields : Use OPLS-AA for Fe-Cp interactions and RESP charges for Br .
  • Simulation setup : Model bromoferrocene in HTPB/AP propellant matrices to study diffusion coefficients and thermal stability .
  • Validation : Compare simulated IR spectra with experimental data (RMSD < 5 cm⁻¹) .

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